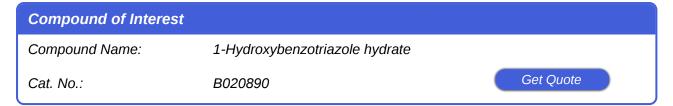


A Comprehensive Technical Guide to 1-Hydroxybenzotriazole Hydrate (HOBt Hydrate)

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **1-Hydroxybenzotriazole hydrate** (HOBt hydrate), a critical reagent in organic synthesis, particularly in the field of peptide chemistry. It covers its chemical identity, physicochemical properties, mechanism of action, and detailed experimental protocols for its application and synthesis.

Chemical Identity and Properties

1-Hydroxybenzotriazole (HOBt) is an organic compound widely used as a coupling additive to improve the efficiency and reduce racemization during amide bond formation.[1] For safety reasons, as the anhydrous form is explosive, HOBt is commercially available as a hydrate (HOBt hydrate), which contains water to desensitize its explosive nature.[1][2] It is typically a white to off-white crystalline powder.[2]

CAS Numbers and Molecular Formulas

The specific CAS number and molecular formula for 1-Hydroxybenzotriazole vary depending on its hydration state. It is crucial for researchers to note these differences for accurate documentation and procurement.



Compound Name	CAS Number	Molecular Formula	Notes
1- Hydroxybenzotriazole hydrate	123333-53-9[3]	C6H5N3O · xH2O[3]	The most common commercial form with an unspecified amount of water. Often wetted with ≥20% water for stability.
1- Hydroxybenzotriazole monohydrate	80029-43-2[1]	C ₆ H ₇ N ₃ O ₂ or C ₆ H ₅ N ₃ O · H ₂ O[3][4]	Contains one molecule of water per molecule of HOBt.
1- Hydroxybenzotriazole (Anhydrous)	2592-95-2[5]	C ₆ H ₅ N₃O[1]	Highly explosive and not typically used or transported.

Physicochemical Data

The following table summarizes key physicochemical properties of HOBt hydrate, which are essential for its handling, storage, and application in experimental setups.



Property	Value	Reference(s)
Molar Mass	135.13 g/mol (anhydrous basis)	[5]
153.14 g/mol (monohydrate)	[3][5]	
Appearance	White to off-white crystalline powder	[2]
Melting Point	155-158 °C (decomposes)	[6][7]
Solubility	DMF: 100 mg/mL, clear	[7]
Water: Slightly soluble	[6][7]	
Storage Temperature	Room Temperature (Store below 4°C/39°F for long-term stability)	[7]

Role and Mechanism in Peptide Synthesis

HOBt hydrate is a cornerstone additive in carbodiimide-mediated peptide synthesis, a method fundamental to drug discovery and development. Its primary role is to act as a nucleophilic catalyst that minimizes side reactions and preserves the stereochemical integrity of the amino acids being coupled.[2][8]

When a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used to activate a carboxylic acid, it forms a highly reactive O-acylisourea intermediate.[2] This intermediate is unstable and prone to two undesirable pathways:

- Racemization: Loss of the chiral purity of the activated amino acid.[2]
- Rearrangement: Conversion into a stable, unreactive N-acylurea byproduct.

HOBt effectively intercepts the labile O-acylisourea intermediate to form a more stable, yet highly reactive, HOBt-active ester.[2] This new intermediate is significantly less susceptible to racemization and does not rearrange into N-acylurea. It then readily undergoes nucleophilic



attack by the amine component to form the desired amide (peptide) bond with high efficiency and purity.[2]

Peptide Coupling Reaction Pathway

The following diagram illustrates the pivotal role of HOBt in a typical carbodiimide-mediated coupling reaction.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1-Hydroxybenzotriazole Hydrate (HOBt Hydrate)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b020890#1-hydroxybenzotriazole-hydrate-casnumber-and-molecular-formula]

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